molecular formula C25H24N4O B14949139 N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B14949139
M. Wt: 396.5 g/mol
InChI Key: YKNXFUMYCUGZDN-JFLMPSFJSA-N
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Description

N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, making it suitable for industrial production. The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions, often utilizing microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition provides therapeutic benefits while minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Comparison with Similar Compounds

N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C25H24N4O/c1-19-9-5-7-13-23(19)26-16-25(30)28-27-15-21-18-29(17-20-10-3-2-4-11-20)24-14-8-6-12-22(21)24/h2-15,18,26H,16-17H2,1H3,(H,28,30)/b27-15+

InChI Key

YKNXFUMYCUGZDN-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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